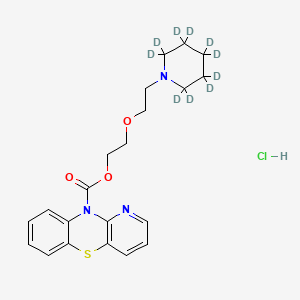
Pipazetate-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pipazetate-d10 Hydrochloride is a deuterated form of Pipazetate Hydrochloride, a compound primarily used as an antitussive agent, meaning it is employed to suppress coughing. It is a 1-aza phenothiazine derivative that acts centrally on the medullary cough center .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pipazetate-d10 Hydrochloride involves the reaction of 1-azaphenothiazine with phosgene to form 1-azaphenothiazine-10-carbonyl chloride. This intermediate is then reacted with 2-(2-piperidyl)ethoxyethanol to yield Pipazetate . The reaction typically requires the presence of pyridine or pyridine derivatives as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Pipazetate-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenothiazine ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pipazetate-d10 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry due to its deuterated form.
Biology: Studied for its interactions with sigma-1 receptors and its potential neuroprotective effects.
Medicine: Investigated for its antitussive properties and potential use in treating respiratory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug synthesis.
Mecanismo De Acción
Pipazetate-d10 Hydrochloride acts centrally on the medullary cough center in the brain. It binds to sigma-1 receptors with an IC50 value of 190 nM, which modulates the cough reflex . Additionally, it has local anesthetic properties and can produce seizures in large doses .
Comparación Con Compuestos Similares
Similar Compounds
Prothipendyl: Another 1-aza phenothiazine derivative used as an antipsychotic.
Isothipendyl: A phenothiazine derivative used as an antihistamine.
Uniqueness
Pipazetate-d10 Hydrochloride is unique due to its deuterated form, which makes it particularly useful in analytical chemistry as a stable isotope-labeled standard. Its specific binding to sigma-1 receptors also distinguishes it from other phenothiazine derivatives .
Propiedades
Fórmula molecular |
C21H26ClN3O3S |
|---|---|
Peso molecular |
446.0 g/mol |
Nombre IUPAC |
2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H/i1D2,4D2,5D2,11D2,12D2; |
Clave InChI |
FEUBUXUFKHXRKO-XPOQWZRRSA-N |
SMILES isomérico |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canónico |
C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



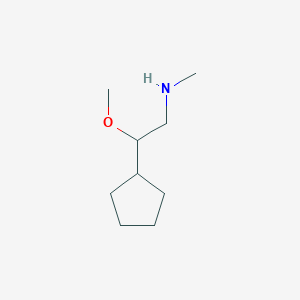
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
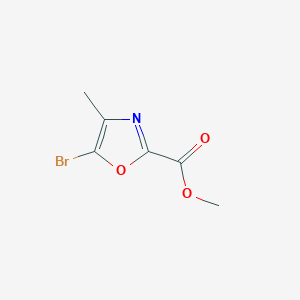
![4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13434825.png)

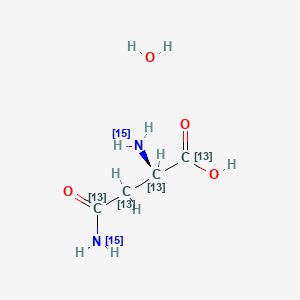

![4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)

![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
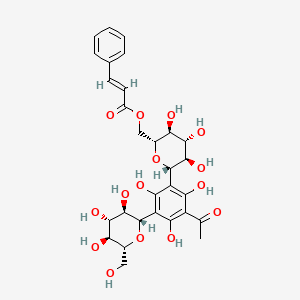
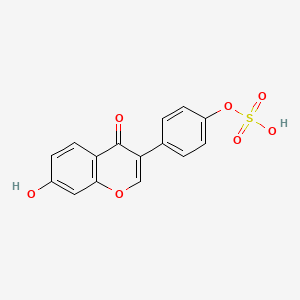
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
